molecular formula C17H15ClFN5O B2547756 5-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide CAS No. 1291867-03-2

5-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide

Cat. No.: B2547756
CAS No.: 1291867-03-2
M. Wt: 359.79
InChI Key: CMZAQDGOEOJQHO-UHFFFAOYSA-N
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Description

This compound features a triazolidine core substituted with a 4-chloroanilino group and a 4-fluorophenylethyl carboxamide side chain.

Properties

IUPAC Name

5-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN5O/c1-10(11-2-6-13(19)7-3-11)20-17(25)15-16(23-24-22-15)21-14-8-4-12(18)5-9-14/h2-10,15-16,21-24H,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSKBDXWZMBPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chloroaniline with 4-fluoroacetophenone to form an intermediate, which is then reacted with triazolidine-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloroaniline and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide in ethanol or potassium carbonate in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

5-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Hypothetical Activity Differences

Compound Name Core Structure Key Substituents Target Enzyme (Inferred) Hypothesized Activity
Target Compound Triazolidine 4-chloroanilino, 4-fluorophenylethyl BACE1 Potential protease inhibitor
ZPX394 (BACE1 co-crystal ligand) Benzenedicarboxamide 4-fluorophenylethyl, sulfonamide BACE1 Confirmed BACE1 inhibitor
Pyrazole-4-carboxamide derivatives Pyrazole Methylthio, morpholino Antimalarial targets Antimalarial activity

Core Structure Comparison

  • Triazolidine vs. In contrast, ZPX394’s rigid benzenedicarboxamide scaffold may prioritize π-π stacking and hydrophobic interactions .
  • Triazolidine vs. Pyrazole:
    Pyrazole derivatives (e.g., from ) exhibit a five-membered aromatic ring with two adjacent nitrogen atoms, favoring planar binding conformations. The triazolidine’s partially saturated ring may confer greater conformational flexibility, altering target selectivity .

Substituent Effects

  • 4-Fluorophenylethyl Group:
    Present in both the target compound and ZPX394, this group likely enhances binding to hydrophobic pockets in BACE1. The fluorine atom’s electron-withdrawing effect may stabilize aryl interactions .
  • 4-Chloroanilino vs.
  • Comparison with Pyrazole Derivatives: The morpholino and methylthio groups in pyrazole analogs () likely improve solubility and metabolic stability, whereas the target compound’s chloro/fluoro motifs may prioritize target affinity over pharmacokinetics .

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